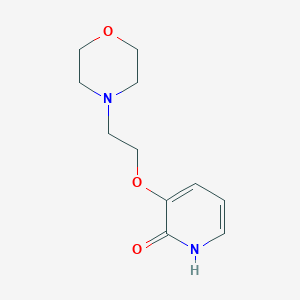

3-(2-Morpholinoethoxy)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

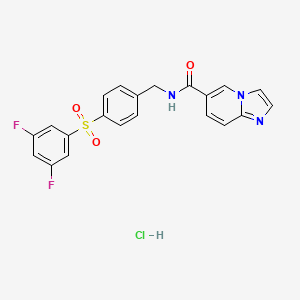

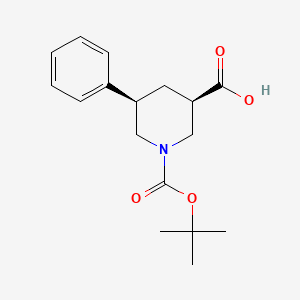

“3-(2-Morpholinoethoxy)pyridin-2(1H)-one” is a chemical compound with the molecular formula C11H16N2O3 . It is also known as E-4031 and belongs to the class of ion channel blockers. The CAS Number for this compound is 1216116-65-2 .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis

The molecular structure of “3-(2-Morpholinoethoxy)pyridin-2(1H)-one” can be found in databases like PubChem . The compound has a molecular weight of 224.26.Chemical Reactions Analysis

The compound is involved in the remodeling of 3-formyl (aza)indoles/benzofurans via a ring cleavage reaction . This reaction is part of the synthesis process of 2-alkyl/aryl 3-electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Morpholinoethoxy)pyridin-2(1H)-one” can be found in databases like PubChem . The compound has a molecular weight of 224.26.Applications De Recherche Scientifique

Catalysis and Protodeboronation

MEP has found utility in catalytic reactions, particularly in the protodeboronation of pinacol boronic esters. These esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. Recent research has demonstrated a radical approach for protodeboronation of primary, secondary, and tertiary alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Solid Forms and Pharmaceutical Applications

MEP has been investigated for its solid forms, including Forms A, B, and C of 2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)-N-benzylacetamide. These solid forms have potential applications in pharmaceuticals. Researchers are exploring their stability, solubility, and bioavailability, aiming to develop novel drug formulations .

Mécanisme D'action

Target of Action

The primary target of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one is tyrosine kinase . Tyrosine kinase is an enzyme that transfers a phosphate group from ATP to a tyrosine residue in a protein, a process called phosphorylation. This process is a crucial mechanism in signal transduction for the regulation of enzyme activity .

Mode of Action

3-(2-Morpholinoethoxy)pyridin-2(1H)-one acts as a tyrosine kinase inhibitor . It modulates the kinase signaling cascade, which is involved in the regulation of a wide variety of normal cellular signal transduction pathways . The compound mimics the mechanisms of chemotherapy by suspending the protooncogenic Src tyrosine kinase signaling pathway .

Biochemical Pathways

The biochemical pathways affected by 3-(2-Morpholinoethoxy)pyridin-2(1H)-one are those involving tyrosine kinases. These pathways play a role in many diseases and disorders. About 50% of the known oncogene products are protein tyrosine kinases, and their kinase activity has been shown to lead to cell transformation .

Result of Action

The molecular and cellular effects of 3-(2-Morpholinoethoxy)pyridin-2(1H)-one’s action involve the modulation of kinase signaling cascades. This modulation can lead to the prevention or treatment of diseases and disorders in which a tyrosine kinase plays a role .

Propriétés

IUPAC Name |

3-(2-morpholin-4-ylethoxy)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c14-11-10(2-1-3-12-11)16-9-6-13-4-7-15-8-5-13/h1-3H,4-9H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYGMZNGRCDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)

![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)

![2-[[4-(4-Fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2614502.png)